{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methanol
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Overview
Description
{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methanol is an organic compound characterized by the presence of a chlorobenzyl group, a methoxy group, and a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methanol typically involves the reaction of 4-chlorobenzyl chloride with 3-methoxyphenol in the presence of a base, such as sodium hydroxide, to form the ether linkage. The reaction is carried out in an organic solvent like ethanol or benzene under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde or 4-[(4-chlorobenzyl)oxy]-3-methoxybenzoic acid.
Reduction: Formation of 4-[(4-chlorobenzyl)oxy]-3-methoxyphenylmethane.
Substitution: Formation of derivatives with different substituents on the benzyl group.
Scientific Research Applications
{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methanol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of monoamine oxidase, affecting neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chlorobenzyl)oxy]-3,4’-dichloroazobenzene
- 4-[(4-chlorobenzyl)oxy]-3-ethoxyphenylmethanol
- 4-[(4-chlorobenzyl)oxy]-3-methoxybenzaldehyde
Uniqueness
{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO3/c1-18-15-8-12(9-17)4-7-14(15)19-10-11-2-5-13(16)6-3-11/h2-8,17H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUPSIHOKQWMON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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